molecular formula C12H16N2O B1457120 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one CAS No. 135437-78-4

5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one

Cat. No. B1457120
M. Wt: 204.27 g/mol
InChI Key: NYZXBNGGQOJUQA-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one is a derivative of indole . Indole derivatives are known for their diverse biological and clinical applications . They are found in many bioactive aromatic compounds and have been used in the synthesis of important drug molecules .

Scientific Research Applications

Oligomerization and Chemical Reactions

  • Oligomerization of Indole Derivatives : Indole derivatives, including variants similar to 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one, can undergo oligomerization. For example, indole-5-carboxylic acid can react with thiols like 1,2-ethanedithiol in the presence of trifluoroacetic acid, leading to various adducts and dimers. This process is important for the synthesis of complex organic compounds (Mutulis et al., 2008).

Biological Activities and Pharmacological Potential

  • Antiepileptic Properties : New indole derivatives related to 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one have shown promising results in antiepileptic activity. Studies involving rat models indicate that certain indole derivatives can restore decreased levels of brain monoamines, potentially decreasing susceptibility to seizures (Swathi & Sarangapani, 2017).

  • Antimicrobial Activity : Bisindole derivatives, which are structurally related to the compound , have been shown to possess antibacterial and antifungal activities. These findings are significant in the development of new antimicrobial agents (Gadaginamath & Shyadligeri, 2000).

Chemical Synthesis and Modification

  • Synthesis of Carcinogenic Compounds : Research has shown the efficient synthesis of carcinogenic γ-carbolines, which are structurally related to 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one. This type of synthesis is important for studying the properties and biological effects of these compounds (Akimoto et al., 1985).

  • Synthesis of Antiviral Agents : Research on derivatives of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, a compound structurally similar to 5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one, has been conducted to explore their antiviral activity. While many derivatives did not show significant activity against certain viruses, specific compounds exhibited micromolar activities against human hepatoma cell lines (Ivashchenko et al., 2014).

properties

IUPAC Name

5-amino-1-ethyl-3,3-dimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-4-14-10-6-5-8(13)7-9(10)12(2,3)11(14)15/h5-7H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZXBNGGQOJUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206539
Record name 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one

CAS RN

135437-78-4
Record name 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135437-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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